4-(6-Chloropyridin-2-YL)morpholine
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Overview
Description
4-(6-Chloropyridin-2-YL)morpholine is a chemical compound with the molecular formula C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol . It is characterized by the presence of a morpholine ring substituted with a 6-chloropyridin-2-yl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(6-Chloropyridin-2-YL)morpholine can be synthesized through several methods. One common method involves the reaction of 6-chloropyridine-2-carboxylic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the use of microwave irradiation. In this method, this compound is synthesized by reacting 6-bromo-1,2,3,4-tetrahydroisoquinoline with this compound in the presence of triethylamine and 1-methyl-2-pyrrolidinone (NMP) under microwave irradiation at 150-160°C for 75 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyridin-2-YL)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Various substituted derivatives of this compound.
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives of the pyridine ring.
Scientific Research Applications
4-(6-Chloropyridin-2-YL)morpholine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(6-Chloropyridin-2-YL)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity . It can also participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
- 4-(6-Chloro-2-pyridinyl)morpholine
- 4-(6-Chloropyrazin-2-yl)morpholine
Uniqueness
4-(6-Chloropyridin-2-YL)morpholine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of biochemical pathways .
Properties
IUPAC Name |
4-(6-chloropyridin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTMSAAXJZTYHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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